molecular formula C21H25N3O3 B2902133 H-L-Lys(Fmoc)-NH2*HCl CAS No. 98318-03-7

H-L-Lys(Fmoc)-NH2*HCl

Cat. No.: B2902133
CAS No.: 98318-03-7
M. Wt: 367.449
InChI Key: JORWDIQFBPYLEE-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-L-Lys(Fmoc)-NH2*HCl” is a derivative of the amino acid lysine, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . This compound is commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of “this compound” typically involves the use of Fmoc solid-phase peptide synthesis . The side-chain Mtt group can be selectively removed with 1% TFA in DCM .


Molecular Structure Analysis

The molecular structure of “this compound” includes a lysine amino acid core, with a fluorenylmethyloxycarbonyl (Fmoc) group attached .


Chemical Reactions Analysis

In the context of peptide synthesis, “this compound” can undergo a variety of reactions. For example, the Fmoc group can be removed under basic conditions, allowing the lysine residue to react with other amino acids or peptides .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the lysine core and the Fmoc protecting group. For example, it is a powder at room temperature .

Mechanism of Action

Target of Action

H-L-Lys(Fmoc)-NH2*HCl, also known as Nα-Fmoc-L-lysine, is primarily used in the field of proteomics research . It is a derivative of the essential amino acid Lysine, which plays a crucial role in protein synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .

Mode of Action

The compound interacts with its targets through the process of peptide synthesis. The Fmoc group is used to protect the amino group during the synthesis process. It is then removed, or deprotected, to allow the amino group to participate in the formation of peptide bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. As a derivative of Lysine, it is incorporated into proteins during translation, the process by which the genetic code in mRNA is read to produce proteins. The Fmoc group allows for the selective addition of amino acids in peptide synthesis .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group during synthesis, the Fmoc group allows for the precise assembly of amino acids into peptides. Once the peptide chain is assembled, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of the compound. In general, the compound is stored at a temperature of 2-8°C .

Future Directions

The use of “H-L-Lys(Fmoc)-NH2*HCl” in peptide synthesis is well-established, and it will likely continue to be an important tool in this field. Future research may focus on developing more efficient synthesis methods, or exploring new applications for this compound .

Biochemical Analysis

Biochemical Properties

H-L-Lys(Fmoc)-NH2*HCl plays a significant role in biochemical reactions. It is used in solid-phase peptide synthesis (SPPS), a method used to create peptides and proteins for research . The Fmoc group serves as a temporary protector during the synthesis process, preventing unwanted reactions .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. The synthesized peptides can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the nature of the synthesized peptide.

Molecular Mechanism

The mechanism of action of this compound is tied to its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino acid to participate in peptide bond formation . This process can influence gene expression and enzyme activity, depending on the specific peptide being synthesized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for successful peptide synthesis . Over time, degradation can occur, potentially affecting the outcome of the synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models would largely depend on the specific peptides being synthesized. Different dosages could lead to varying effects, from threshold effects at low doses to potential toxicity at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its function. It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3.ClH/c22-19(20(23)25)11-5-6-12-24-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H2,23,25)(H,24,26);1H/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDQEBLOOAONQK-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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